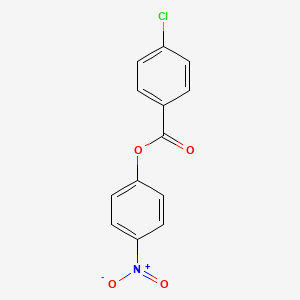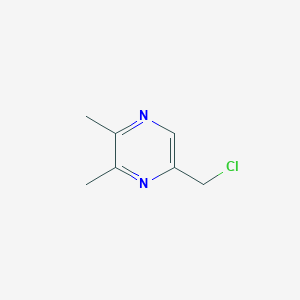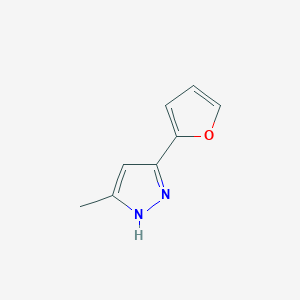
cis-1-Propene-1-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-Propene-1-boronic acid: is an organoboron compound with the molecular formula C3H7BO2. It is characterized by the presence of a boronic acid group attached to a propene moiety in the cis configuration. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydroboration of Propyne: One common method for preparing cis-1-Propene-1-boronic acid involves the hydroboration of propyne using diborane (B2H6) or borane (BH3) as the boron source.
Palladium-Catalyzed Coupling: Another method involves the palladium-catalyzed coupling of vinyl halides with boronic acids.
Industrial Production Methods: Industrial production of this compound often involves large-scale hydroboration reactions, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: cis-1-Propene-1-boronic acid can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction of this compound can yield alkanes or other reduced products.
Substitution: This compound can participate in substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions:
Oxidation: H2O2, NaBO3
Reduction: LiAlH4, NaBH4
Substitution: Palladium catalysts, aryl halides
Major Products:
Oxidation: Alcohols, ketones
Reduction: Alkanes
Substitution: Various substituted alkenes and alkanes
Applications De Recherche Scientifique
cis-1-Propene-1-boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of cis-1-Propene-1-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical reactions, including Suzuki-Miyaura coupling, where it acts as a boron source for the formation of carbon-carbon bonds . The compound’s reactivity is largely due to the presence of the boronic acid group, which can undergo various transformations under mild conditions .
Comparaison Avec Des Composés Similaires
trans-1-Propene-1-boronic acid: This isomer differs in the spatial arrangement of the boronic acid group, leading to different reactivity and applications.
Vinylboronic acid: Another related compound used in similar coupling reactions but with different steric and electronic properties.
Phenylboronic acid: Widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Uniqueness: cis-1-Propene-1-boronic acid is unique due to its cis configuration, which imparts specific reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of certain organic compounds where the spatial arrangement of atoms is crucial .
Propriétés
Formule moléculaire |
C3H7BO2 |
|---|---|
Poids moléculaire |
85.90 g/mol |
Nom IUPAC |
prop-1-enylboronic acid |
InChI |
InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2-3,5-6H,1H3 |
Clé InChI |
CBMCZKMIOZYAHS-UHFFFAOYSA-N |
SMILES canonique |
B(C=CC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-Methoxy-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B8814258.png)



